molecular formula C30H53NO2 B14299284 N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide CAS No. 114516-30-2

N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide

Cat. No.: B14299284
CAS No.: 114516-30-2
M. Wt: 459.7 g/mol
InChI Key: FLIHCRMHDCZRGS-UHFFFAOYSA-N
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Description

N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide is a synthetic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hexadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide.

    3,5-Di-tert-butyl-4-hydroxyanisole: Another phenolic antioxidant with similar properties but different applications.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer with similar antioxidant properties.

Uniqueness

This compound stands out due to its long alkyl chain, which enhances its lipophilicity and makes it particularly effective in stabilizing hydrophobic environments such as polymer matrices and lipid membranes .

Properties

CAS No.

114516-30-2

Molecular Formula

C30H53NO2

Molecular Weight

459.7 g/mol

IUPAC Name

N-(3,5-ditert-butyl-4-hydroxyphenyl)hexadecanamide

InChI

InChI=1S/C30H53NO2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(32)31-24-22-25(29(2,3)4)28(33)26(23-24)30(5,6)7/h22-23,33H,8-21H2,1-7H3,(H,31,32)

InChI Key

FLIHCRMHDCZRGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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